
N-DODECYL-ACETAMIDE
Overview
Description
N-DODECYL-ACETAMIDE: is an organic compound belonging to the class of amides. It is characterized by the presence of a long dodecyl (12-carbon) alkyl chain attached to the nitrogen atom of the acetamide group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-DODECYL-ACETAMIDE typically involves the reaction of dodecylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction can be represented as follows:
Dodecylamine+Acetic Anhydride→Acetamide, N-dodecyl-+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-DODECYL-ACETAMIDE can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to yield primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols, aldehydes, and carboxylic acids.
Reduction: Primary amines and other reduced forms.
Substitution: Substituted amides with various functional groups.
Scientific Research Applications
N-Dodecyl-Acetamide: Applications and Research
This compound and its derivatives have diverse applications across various scientific fields, including disinfectants, organic synthesis, and pharmaceutical research. This compound, often used as a building block or intermediate, contributes unique properties to various applications .
Antimicrobial Applications
N-dodecyl-2-(piridin-1-ium)acetamide chloride, combined with chlorhexidine acetate and glutaraldehyde, exhibits strong antimicrobial activity . These compound disinfectants meet microbial reduction requirements and their effectiveness remains stable even in the presence of organic matter . Tests reveal that bacteria are unlikely to develop resistance to these disinfectants, and they show no detectable mutagenicity, with no significant pathological effects observed in mice . Clinical tests further confirm the bactericidal effectiveness of these compounds on air and ground in poultry farms .
Use as a Template for Nanoporous Structures
Glycine alkyl amides, including this compound derivatives, can be used as templates for creating nanoporous structures . A method for synthesizing glycine alkylamide involves using glycine protected with an amine protecting group and reacting it with alkylamine . This method simplifies the synthesis process, provides high yield, and is environmentally friendly because it avoids toxic chlorine compounds .
Observations from SEM and XRD Analysis
- Layered Crystal Structure: SEM images reveal a layered crystal structure in 2-amino-N-dodecylacetamide .
- Lattice Spacing: The lattice spacing is approximately 4.2 nm, corresponding to the bilayer structure of 2-amino-N-dodecylacetamide .
Pharmaceutical Research
Dodecyl-containing azido and glucuronamide-based nucleosides have demonstrated antiproliferative effects in chronic myeloid leukemia (K562) and breast cancer (MCF-7) cells . These nucleosides are designed to avoid the metabolic pathways of clinically used nucleoside antimetabolites, against which cancer cells often develop resistance .
Other potential applications
- Bioactive peptides Bioactive peptides, of which this compound could be a building block, have specialized activities on target tissues, potentially leading to fewer toxic effects and effectiveness at low concentrations, making them valuable in treating chronic diseases .
- Phenolic Compounds : this compound could be used in extraction, purification, and encapsulation of phenolic compounds from vegetable sources and agro-industrial by-products to improve their solubility and bioavailability. Phenolic compounds are known for their antioxidant and anti-inflammatory properties and are studied for their potential in managing diabetes due to their positive effects on glucose homeostasis .
- Zinc Ion Batteries : Sodium dodecyl sulphate additives effect the electrochemical performance of aqueous zinc ion batteries .
- Radiolysis studies : N,N-didodecyl-N',N'-dioctyldiglycolamide solutions in n-dodecane were tested under γ-irradiation, and the bonds most vulnerable to radiolytic attack are those in the diglycolamide center of these molecules and not in the side chains .
Mechanism of Action
The mechanism of action of N-DODECYL-ACETAMIDE primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the amide group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Acetamide, N-tetradecyl-: Similar structure with a 14-carbon alkyl chain.
Acetamide, N-hexadecyl-: Similar structure with a 16-carbon alkyl chain.
Acetamide, N-octadecyl-: Similar structure with an 18-carbon alkyl chain.
Comparison:
N-DODECYL-ACETAMIDE: is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its surfactant properties compared to shorter or longer chain analogs.
Acetamide, N-tetradecyl-: and have longer alkyl chains, which may increase hydrophobic interactions but can reduce solubility in aqueous solutions.
Acetamide, N-octadecyl-: has an even longer chain, making it more hydrophobic and less effective as a surfactant in certain applications.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and purifying N-Dodecyl-acetamide with high yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions between dodecylamine and acetic anhydride under controlled conditions (e.g., reflux in anhydrous solvents like toluene). Purification steps may include vacuum distillation to remove unreacted reagents, followed by column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Purity validation requires techniques like HPLC or GC-MS, ensuring ≥95% purity . Safety protocols (e.g., fume hood use, PPE) must align with SDS guidelines to mitigate exposure risks .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying alkyl chain protons (δ 0.8–1.5 ppm) and acetamide carbonyl signals (δ ~170 ppm). Fourier-Transform Infrared Spectroscopy (FTIR) verifies amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 228.3) and fragmentation patterns for structural validation .
Q. How can researchers predict and experimentally validate the solubility profile of this compound in various solvents?
- Methodological Answer : Use computational tools (e.g., Hansen Solubility Parameters) to predict solvent compatibility based on polarity and hydrogen-bonding capacity. Experimentally, perform solubility tests in graded solvent systems (e.g., water, ethanol, DMSO) at 25°C and 60°C, measuring saturation points via gravimetric analysis. Solubility data should be cross-referenced with logP values (estimated ~3.5) to optimize solvent selection for reactions or formulations .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt OSHA-compliant practices: (1) Use fume hoods to avoid inhalation of vapors; (2) Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular contact; (3) Store in airtight containers away from oxidizers; (4) Dispose of waste via certified hazardous waste services. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for ingestion .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., melting point, logP) of this compound be resolved?
- Methodological Answer : Conduct systematic reproducibility studies under standardized conditions (e.g., IUPAC guidelines). Compare results across independent labs using identical instrumentation (e.g., DSC for melting point). Analyze batch-to-batch variability via LC-MS to detect impurities. Contradictions may arise from polymorphic forms or solvent residues; mitigate via recrystallization and Karl Fischer titration for water content analysis .
Q. What experimental design strategies optimize the reaction efficiency of this compound in catalytic processes?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading (e.g., H₂SO₄ vs. enzymatic), and reaction time. Response Surface Methodology (RSM) can model interactions between variables, identifying optimal conditions (e.g., 80°C, 5 mol% catalyst). Validate using kinetic studies (e.g., in-situ FTIR monitoring) to track conversion rates .
Q. How can researchers ensure data reproducibility and interoperability in studies involving this compound?
- Methodological Answer : Adopt FAIR data principles: (1) Use electronic lab notebooks (ELNs) like Chemotion to document protocols and raw data; (2) Deposit datasets in repositories (e.g., RADAR4Chem) with metadata (e.g., CAS 685-91-6, synthesis conditions); (3) Share spectral libraries (NMR, IR) in open-access platforms (e.g., nmrXiv) for cross-validation .
Q. What advanced toxicological assays are suitable for evaluating the ecological impact of this compound?
- Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT on human keratinocytes) to assess acute toxicity. For environmental impact, use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Quantify biodegradability via OECD 301B (CO₂ evolution test). Correlate results with QSAR models to predict long-term ecotoxicological risks .
Properties
CAS No. |
3886-80-4 |
---|---|
Molecular Formula |
C14H29NO |
Molecular Weight |
227.39 g/mol |
IUPAC Name |
N-dodecylacetamide |
InChI |
InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-15-14(2)16/h3-13H2,1-2H3,(H,15,16) |
InChI Key |
MDYPFOFSXHBHFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C |
Key on ui other cas no. |
3886-80-4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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